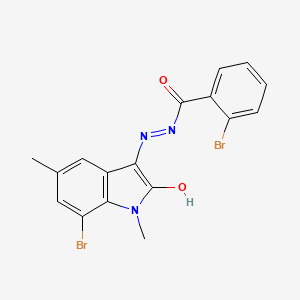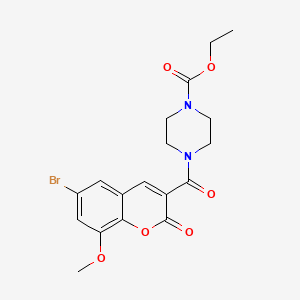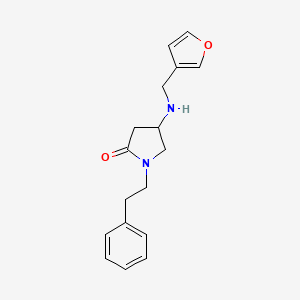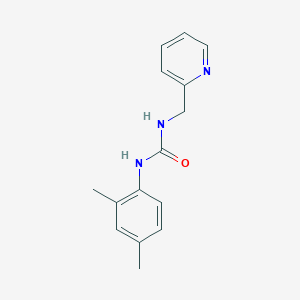![molecular formula C25H43N3O3 B6054227 1-[2-Methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6054227.png)
1-[2-Methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 1-[2-Methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-[2-Methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[2-Methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products[][3].
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
1-[2-Methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: This compound shares a similar piperidinyl structure but differs in its functional groups and overall molecular configuration.
2-Methyl-1-(piperidin-4-yl)propan-2-ol: This compound has a simpler structure with a single piperidinyl group and an alcohol moiety. The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
1-[2-methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43N3O3/c1-20(2)26(3)18-23(29)19-31-24-9-8-21(16-25(24)30-4)17-27-14-10-22(11-15-27)28-12-6-5-7-13-28/h8-9,16,20,22-23,29H,5-7,10-15,17-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTISTOBPGFAPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCC3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[[1-[2-(4-Fluorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]phenol](/img/structure/B6054148.png)
![4-[3-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B6054156.png)
![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![N-[1-(4-pyridinyl)propyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6054164.png)
![1-[3-[[Methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6054166.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6054174.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate](/img/structure/B6054180.png)

![1-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6054189.png)


![2-[3-(3-methoxyphenyl)propanoyl]-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054220.png)
